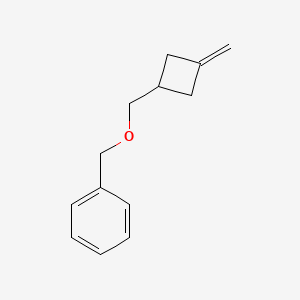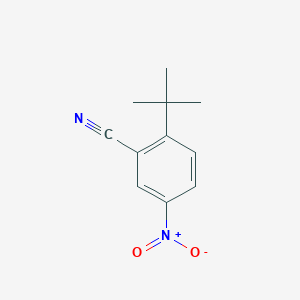
2-Tert-butyl-5-nitrobenzonitrile
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis Applications
- Synthesis of 2-Aminobenzonitriles: 2-Tert-butyl-5-nitrobenzonitrile is used in the synthesis of various 2-aminobenzonitriles through tert-butylnitrite-mediated reactions. These compounds are pivotal in creating benzoxazinones via intramolecular condensation, utilizing an iron(III) catalyst for novel C-C bond cleavage of indoles (Chen et al., 2018).
Biological Activity
- Synthesis of Bioactive Compounds: this compound derivatives have been synthesized and tested for antitumor activity. This highlights its role in creating compounds with potential medicinal applications (Maftei et al., 2013).
Molecular Probes
- Nitroxides as Molecular Probes: Nitroxides derived from this compound are used as molecular probes in various fields like biophysics and biomedical research. Their resistance to reduction by antioxidants and enzymatic systems is crucial for these applications (Zhurko et al., 2020).
Material Science
- Synthesis of Polymers: Derivatives of this compound are involved in the synthesis of polyamides with flexible main-chain ether linkages, showcasing its utility in material science (Hsiao et al., 2000).
Chemical Reactions
- Generation of Oxodiazonium Ions: this compound is involved in reactions leading to the unexpected formation of tetrazole 1-oxides, indicating its role in complex chemical reaction pathways (Klenov et al., 2016).
Enzyme Inhibition
- Inhibition of Ca(2+)-ATPase: Compounds like 2,5-di(tert-butyl)-1,4-benzohydroquinone, structurally related to this compound, are significant in inhibiting the Ca(2+)-ATPase, highlighting its potential in biochemical studies (Wictome et al., 1994).
Propriétés
IUPAC Name |
2-tert-butyl-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,3)10-5-4-9(13(14)15)6-8(10)7-12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYYFRCHNSLPAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidine](/img/structure/B1398721.png)
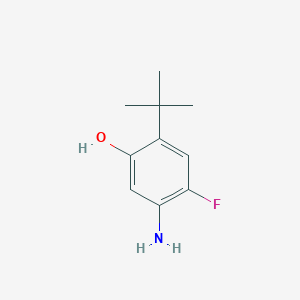
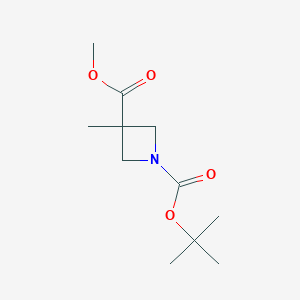
![2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1398728.png)
![[2-[(Z)-hydroxyiminomethyl]phenyl]boronic acid](/img/structure/B1398729.png)
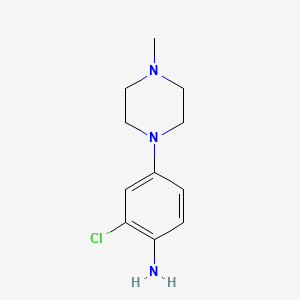
![Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1398733.png)
![5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1398735.png)
![2-Benzyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1398736.png)
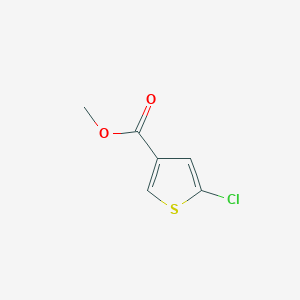
![4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1398738.png)
![tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate](/img/structure/B1398742.png)
![(2-{Dimethyl[4-(morpholine-4-carbonyl)phenyl]silyl}phenyl)methanol](/img/structure/B1398743.png)
